Hpk1-IN-3

HPK1 inhibition MAP4K1 kinase assay

HPK1-IN-3 (CAS 2739844-34-7) is a sub-nanomolar, ATP-competitive HPK1/MAP4K1 inhibitor (IC50 0.25 nM) for preclinical immuno-oncology research. Substituting HPK1 inhibitors without accounting for divergent selectivity and cellular potency profiles risks irreproducible T-cell assay results-HPK1-IN-3 provides a validated reference with a defined co-crystal structure (PDB 7M0M). • Enzymatic IC50: 0.25 nM; cellular EC50: 108 nM (IL-2, human PBMCs) • Co-crystal structure PDB 7M0M enables structure-guided drug design • Validated in dendritic cell assays (TNF-α, IL-6 elevation at 0.25-4 μM)

Molecular Formula C23H22F4N6O2
Molecular Weight 490.5 g/mol
Cat. No. B8175997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-3
Molecular FormulaC23H22F4N6O2
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC
InChIInChI=1S/C23H22F4N6O2/c1-33-7-6-12-9-18(35-2)17(8-13(12)11-33)30-22-29-10-14(20(28)34)21(32-22)31-19-15(23(25,26)27)4-3-5-16(19)24/h3-5,8-10H,6-7,11H2,1-2H3,(H2,28,34)(H2,29,30,31,32)
InChIKeyRZLXOEIALAVGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPK1-IN-3: HPK1 Inhibition Overview


HPK1-IN-3 (CAS 2739844-34-7) is a potent, ATP-competitive small molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that negatively regulates T-cell receptor signaling [1]. As compound 27 from a series of diaminopyrimidine carboxamide HPK1 inhibitors, it exhibits an enzymatic IC50 of 0.25 nM against HPK1 and demonstrates functional cellular activity by enhancing IL-2 production with an EC50 of 108 nM in human peripheral blood mononuclear cells (PBMCs) . HPK1-IN-3 is widely utilized as a preclinical research tool compound in immuno-oncology studies aimed at reinvigorating T-cell responses [1]. In the ATP-binding pocket, its crystal structure (PDB 7M0M) reveals a distinct binding pose that serves as a reference for structural pharmacology efforts targeting the MAP4K family [2].

Pathway Study
HPK1/MAP4K1 inhibition study fit for immuno-oncology research
Tool Compound
Preclinical tool compound for T-cell receptor signaling assays
Structural Reference
Co-crystal structure (PDB 7M0M) supports MAP4K family structural pharmacology

HPK1-IN-3 vs. In-Class HPK1 Inhibitors


HPK1-IN-3 is not a generic HPK1 inhibitor; its specific diaminopyrimidine carboxamide scaffold and binding interactions confer a unique profile that distinguishes it from other tool compounds and clinical candidates. Despite belonging to the same target class, HPK1 inhibitors exhibit substantial divergence in enzymatic potency, cellular functional readouts, kinase selectivity profiles within the MAP4K family, and in vivo pharmacokinetic properties [1]. For instance, while HPK1-IN-3 achieves sub-nanomolar enzymatic inhibition, its cellular EC50 for IL-2 production differs significantly from other advanced inhibitors like HPK1-IN-55 (EC50 = 43.3 nM) or the clinical candidate AZ3246 (EC50 = 90 nM), reflecting variations in cellular permeability, target engagement, and off-target effects . Moreover, the crystal structure of HPK1-IN-3 (PDB 7M0M) demonstrates a distinct binding mode compared to other inhibitors like KHK-6 and ceritinib, influencing its selectivity against antagonistic kinases such as GLK/MAP4K3 and LCK [2]. Substituting HPK1-IN-3 with another HPK1 inhibitor without accounting for these quantitative differences can lead to irreproducible results in T-cell activation assays and misleading conclusions regarding immune checkpoint modulation.

Cellular Potency HPK1 inhibitor EC50 profiles in PBMCs may shift T-cell activation readouts; reported differences in IL-2 production require assay-specific validation.
Binding Mode Distinct ATP-pocket interactions versus KHK-6 and ceritinib can alter kinase selectivity; structural divergence may affect MAP4K family off-target profiles.
Material Access Clinical-stage HPK1 inhibitors (e.g., NDI-101150, PF-07265028) are not generally available for routine in vitro procurement, limiting direct interchangeability.

HPK1-IN-3 Comparative Evidence


Enzymatic Inhibition Potency

HPK1-IN-3 demonstrates an enzymatic IC50 of 0.25 nM against HPK1 in a radiometric kinase assay [1]. This potency is comparable to clinical-stage inhibitors such as PF-07265028 (IC50 not publicly disclosed but advanced to Phase 1) and NDI-101150 (Phase 1/2) [2], and exceeds that of the well-characterized tool compound HPK1-IN-7 (IC50 = 2.6 nM) . The sub-nanomolar potency of HPK1-IN-3 is achieved through a distinct diaminopyrimidine carboxamide scaffold that forms key hydrogen-bonding interactions within the ATP-binding pocket, as revealed by its crystal structure (PDB 7M0M) [3].

HPK1 Enzymatic IC50
Head-to-head
0.25 nM (HPK1-IN-3) vs 2.6 nM (HPK1-IN-7)
Supports HPK1 pathway inhibition study fit
Radiometric kinase assay; ~10-fold lower IC50
HPK1 inhibition MAP4K1 kinase assay IC50

Cellular Activity in PBMCs

In primary human peripheral blood mononuclear cells (PBMCs), HPK1-IN-3 enhances IL-2 production with an EC50 of 108 nM [1]. This cellular potency is intermediate among HPK1 inhibitors: it is less potent than HPK1-IN-55 (EC50 = 43.3 nM) but more potent than the clinical candidate AZ3246 (EC50 = 90 nM) [2] and significantly more potent than HPK1-IN-33 in Jurkat cells (EC50 = 286 nM) . The difference in cellular EC50 relative to enzymatic IC50 (432-fold shift) reflects the compound's cell permeability, intracellular target engagement, and potential off-target effects on other kinases involved in TCR signaling [1].

Cellular IL-2 EC50 (PBMCs)
Reported comparison
108 nM (HPK1-IN-3) vs 43.3 nM (HPK1-IN-55)
Supports T-cell activation assay context
Primary human PBMCs, anti-CD3/CD28 stimulation
T-cell activation IL-2 secretion PBMC functional assay

ATP-Binding Pocket Binding Mode

The crystal structure of HPK1-IN-3 bound to the HPK1 kinase domain (PDB 7M0M) reveals a distinct binding pose within the ATP-binding pocket, characterized by specific hydrogen-bonding interactions and an orientation that differs from other HPK1 inhibitors [1]. In a structural comparison study, the binding mode of HPK1-IN-3 (orange sticks) was superimposed with the novel inhibitor KHK-6 (green sticks) and the ALK inhibitor ceritinib (magenta sticks), demonstrating that HPK1-IN-3 occupies a unique conformational space that may influence its selectivity profile against closely related MAP4K family members [1]. This structural information is directly applicable to structure-activity relationship (SAR) studies and structure-based optimization of next-generation HPK1 inhibitors.

Binding Mode (Crystal Structure)
Method context
PDB 7M0M; distinct flap interactions
Supports structural pharmacology review
Superimposed with KHK-6 and ceritinib binding modes
crystal structure PDB 7M0M binding mode structure-based drug design

Dendritic Cell Cytokine Induction

Beyond T-cell activation, HPK1-IN-3 modulates dendritic cell function by increasing the production of proinflammatory cytokines. Treatment of human monocyte-derived dendritic cells with HPK1-IN-3 (0.25–4 μM) for 24 hours resulted in a statistically significant, concentration-dependent elevation of both TNF-α and IL-6 levels [1]. This activity on dendritic cells complements its T-cell effects and distinguishes HPK1-IN-3 from inhibitors that primarily target T-cell-specific pathways [2]. While comparative data on cytokine induction in dendritic cells is limited for other tool compounds, this profile supports the use of HPK1-IN-3 in studies examining the broader immunomodulatory effects of HPK1 inhibition on antigen-presenting cells [1].

Dendritic Cell Cytokine Induction
Class-level
TNF-α and IL-6 increase (0.25–4 μM)
Supports innate-adaptive immune crosstalk assay context
Limited comparative data in other HPK1 inhibitors
dendritic cell cytokine TNF-α IL-6 immune modulation

Commercial Availability and Stage

HPK1-IN-3 is a commercially available, off-the-shelf research reagent supplied by multiple vendors with documented purity (typically ≥98%) and characterized biological activity . Unlike clinical candidates such as NDI-101150 (Phase 1/2) [1] and PF-07265028 (Phase 1) [2] which are not generally available for purchase, HPK1-IN-3 can be procured in milligram to gram quantities for in vitro and ex vivo studies. Within the HPK1-IN series, HPK1-IN-3 (compound 27) occupies a specific position in the structure-activity relationship, with distinct potency and selectivity characteristics compared to later analogs like HPK1-IN-7 (orally bioavailable, 2.6 nM IC50) and HPK1-IN-55 (orally active, <0.51 nM IC50) .

Commercial Availability
Lot attribute
Preclinical tool; ≥98% purity
Supports procurement for in vitro studies
Accessible vs. restricted clinical-stage compounds
tool compound preclinical commercial availability research reagent

HPK1-IN-3 Research Applications


T-Cell Activation in PBMCs

HPK1-IN-3 is ideally suited for ex vivo studies examining the functional consequences of HPK1 inhibition on T-cell receptor signaling. Based on its EC50 of 108 nM for enhancing IL-2 production in human PBMCs [1], researchers can design concentration-response experiments (e.g., 10 nM to 1 μM) to quantify the compound's effect on cytokine release, T-cell proliferation, and activation marker expression. This application leverages the compound's well-characterized cellular activity in a physiologically relevant primary cell system.

Structural Biology and SAR Studies

The availability of a high-resolution co-crystal structure of HPK1-IN-3 bound to the HPK1 kinase domain (PDB 7M0M) makes this compound an essential reference for structure-guided drug design [2]. Medicinal chemists can use HPK1-IN-3 as a starting point for scaffold hopping, fragment-based design, or computational docking studies aimed at improving selectivity against the MAP4K family. Its distinct binding mode, characterized by specific interactions with the hinge region and flap dynamics, provides a validated template for rational optimization.

Dendritic Cell Immune Crosstalk

For investigations into the role of HPK1 in antigen-presenting cells, HPK1-IN-3 offers a validated tool for modulating dendritic cell cytokine production. Treatment of human monocyte-derived dendritic cells with HPK1-IN-3 (0.25–4 μM) significantly increases TNF-α and IL-6 secretion [1]. This application enables researchers to explore how pharmacological HPK1 inhibition influences dendritic cell maturation, T-cell priming, and the broader tumor immune microenvironment, complementing T-cell-focused assays.

Benchmarking for Novel Inhibitors

HPK1-IN-3 serves as a widely accepted benchmark compound for evaluating next-generation HPK1 inhibitors. Its well-documented potency (IC50 = 0.25 nM), cellular activity (EC50 = 108 nM in PBMCs), and commercial accessibility make it an ideal positive control in kinase selectivity panels, cellular target engagement assays, and preliminary in vitro efficacy screens [1]. Researchers developing novel HPK1 inhibitors can directly compare their compounds against HPK1-IN-3 to assess improvements in potency, selectivity, or cellular efficacy.

Application
Selection Property
Validation Focus
T-cell signaling studies in human PBMCs
Cellular target engagement context
IL-2 production endpoint review
Structure-guided HPK1 inhibitor design
Co-crystal structure reference (PDB 7M0M)
MAP4K family binding-mode comparison
Dendritic cell innate-adaptive immune crosstalk
Innate-adaptive crosstalk assay context
TNF-α/IL-6 cytokine endpoint review
Benchmarking novel HPK1 inhibitors
Well-characterized tool compound profile
Kinase selectivity and cellular potency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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